

High-Performance Liquid Chromatography (HPLC) Analysis of Levan: Application Notes and Protocols

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Compound of Interest

Compound Name: *Levan*

Cat. No.: *B1592505*

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These application notes provide detailed protocols for the quantitative and qualitative analysis of **levan**, a fructose homopolymer with significant potential in the pharmaceutical and biotechnology sectors. The following methods describe the use of High-Performance Liquid Chromatography (HPLC) for the determination of **levan**'s molecular weight distribution, the quantification of the polymer and its constituent monomers, and the profiling of **levan**-derived oligosaccharides.

Molecular Weight Distribution of Levan by High-Performance Size Exclusion Chromatography (HPSEC)

Application Note: The molecular weight of **levan** is a critical parameter that influences its physicochemical and biological properties, including its efficacy as a drug delivery vehicle or immunomodulatory agent. High-Performance Size Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. When coupled with detectors like Refractive Index (RI) and Multi-Angle Light Scattering (MALLS), HPSEC provides an accurate determination of the average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of **levan** polymers.

Experimental Protocol

a) Sample Preparation:

- Dissolve the **levan** sample in the mobile phase (e.g., 0.1 M NaNO₃ or ultrapure water) to a final concentration of 1-5 mg/mL.
- Gently agitate the solution until the **levan** is completely dissolved. Avoid vigorous shaking to prevent shearing of the polymer chains.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

b) HPLC-HPSEC System and Conditions:

Parameter	Setting
HPLC System	An isocratic HPLC system equipped with a degasser, pump, autosampler, column oven, and detectors.
Columns	A set of TSK-GEL PWXL columns (e.g., G6000PWXL + G4000PWXL) or PL aquagel-OH columns in series to cover a wide molecular weight range.
Mobile Phase	0.1 M Sodium Nitrate (NaNO ₃) or HPLC-grade water.
Flow Rate	0.5 - 1.0 mL/min.
Column Temperature	30 - 40 °C.
Injection Volume	20 - 100 µL.
Detectors	Refractive Index (RI) detector and optionally a Multi-Angle Light Scattering (MALLS) detector for absolute molecular weight determination.

c) Calibration (for conventional GPC with RI detection): Prepare a series of pullulan or dextran standards of known molecular weights. Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight against the retention time.

d) Data Analysis: The molecular weight distribution of the **levan** sample is determined by comparing its retention time to the calibration curve. For GPC-MALLS, the molecular weight is calculated directly from the light scattering data, eliminating the need for column calibration with standards.

Quantitative Data Summary

The molecular weight of **levan** can vary significantly depending on the microbial source and fermentation conditions.

Microbial Source	Average Molecular Weight (Mw)	Reference
Leuconostoc citreum BD1707	2.32×10^7 Da (peak)	[1]
Gluconobacter cerinus UELBM11	8.78×10^5 Da	[2]
Bacillus subtilis	2.0×10^6 to 1.0×10^8 Da	[1]
Brenneria goodwinii (recombinant)	1.3×10^8 Da	[3]

Quantification of Levan, Fructose, Glucose, and Sucrose by HPLC with Refractive Index Detection (HPLC-RID)

Application Note: This method is crucial for monitoring the production of **levan** in fermentation processes, assessing its purity, and studying its enzymatic or acidic hydrolysis. HPLC with a Refractive Index Detector (RID) is a robust technique for the simultaneous quantification of non-chromophoric sugars like sucrose (substrate), glucose (by-product), and fructose (**levan** monomer).

Experimental Protocol

a) Sample Preparation:

- **Fermentation Broth:** Centrifuge the sample to remove microbial cells. Dilute the supernatant with ultrapure water to bring the sugar concentrations within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter.
- **Purified **Levan** Hydrolysis:** For **levan** quantification via hydrolysis, subject the sample to acid hydrolysis (e.g., 0.1 M HCl at 100°C for 1 hour) to break it down into fructose. Neutralize the sample and dilute as necessary before filtration.

b) HPLC-RID System and Conditions:

Parameter	Setting
HPLC System	Isocratic HPLC system with a degasser, pump, autosampler, column oven, and RI detector.
Column	Bio-Rad Aminex HPX-87H or Waters Sugar-Pak I column.
Mobile Phase	0.005 M Sulfuric Acid (H ₂ SO ₄) or HPLC-grade water.
Flow Rate	0.4 - 0.6 mL/min.
Column Temperature	60 - 90 °C.
Injection Volume	10 - 20 µL.
Detector	Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35 °C).

c) **Calibration:** Prepare a series of standard solutions containing known concentrations of fructose, glucose, and sucrose. Inject each standard and construct a calibration curve by plotting the peak area against the concentration for each sugar.

d) **Data Analysis:** Identify the peaks in the sample chromatogram based on their retention times compared to the standards. Quantify the concentration of each sugar using the corresponding

calibration curve.

Quantitative Data Summary

Linearity ranges and limits of detection for a typical HPLC-RID method for sugar analysis.

Analyte	Linearity Range (g/L)	R ²	Limit of Detection (LOD) (g/L)	Reference
Fructose	3.30 – 16.48	0.9986	~0.06	[4] [5]
Glucose	1.80 – 9.02	0.9987	~0.06	[4] [5]
Sucrose	5.94 – 29.70	0.9955	~0.06	[4] [5]

Levan Oligosaccharide Profiling by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Application Note: HPAEC-PAD is a high-resolution technique ideal for the separation and quantification of **levan**-derived oligosaccharides (fructooligosaccharides, FOS). This method is particularly useful for studying the fine structure of **levan**, monitoring enzymatic hydrolysis, and characterizing prebiotics. The high pH of the mobile phase ionizes the hydroxyl groups of the carbohydrates, allowing for their separation on an anion-exchange column, while PAD provides sensitive and direct detection without the need for derivatization.

Experimental Protocol

a) Sample Preparation:

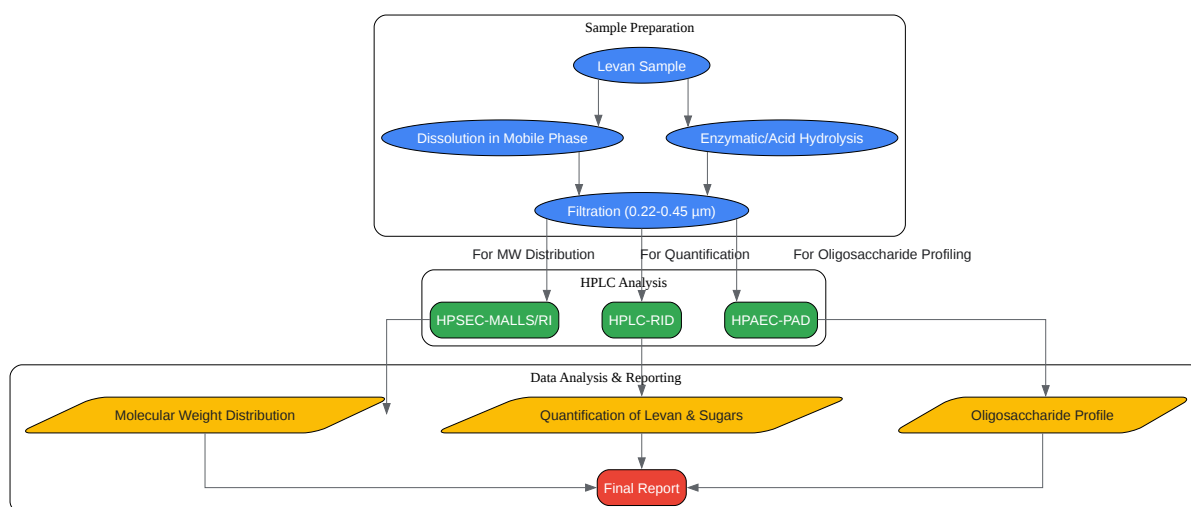
- **Enzymatic Hydrolysis:** Incubate the **levan** sample with a specific endo- or exo-**levanase** under optimal conditions (pH, temperature) to generate oligosaccharides.
- **Sample Cleanup:** Terminate the enzymatic reaction (e.g., by boiling) and centrifuge to remove any precipitate. The supernatant can be directly injected or diluted with ultrapure water if necessary.

b) HPAEC-PAD System and Conditions:

Parameter	Setting
HPLC System	A biocompatible (metal-free) gradient HPLC system with an eluent generator (optional), pump, autosampler, and an electrochemical detector with a gold working electrode.
Column	Dionex CarboPac PA100 or PA200 column with a corresponding guard column.
Mobile Phase A	Ultrapure Water
Mobile Phase B	100 mM Sodium Hydroxide (NaOH)
Mobile Phase C	1 M Sodium Acetate (NaOAc) in 100 mM NaOH
Gradient Elution	A gradient of sodium acetate in a constant concentration of sodium hydroxide is typically used to elute oligosaccharides of increasing degree of polymerization (DP). The specific gradient will depend on the complexity of the sample and may require optimization.
Flow Rate	0.5 - 1.0 mL/min.
Column Temperature	30 °C.
Injection Volume	10 - 25 µL.
Detector	Pulsed Amperometric Detector (PAD) with a waveform optimized for carbohydrate detection.

c) Data Analysis: The identification of oligosaccharide peaks is typically based on comparison with known standards or by collecting fractions for mass spectrometry analysis. Quantification can be performed using calibration curves of FOS standards.

Experimental Workflow and Logical Relationships



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Caption: Workflow for the HPLC analysis of **levan**.

This comprehensive set of protocols provides a robust framework for the detailed characterization of **levan**, supporting its development for various scientific and industrial applications.

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